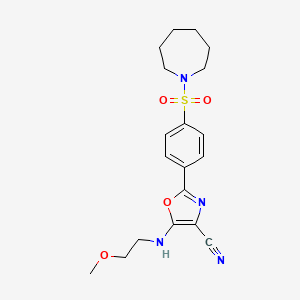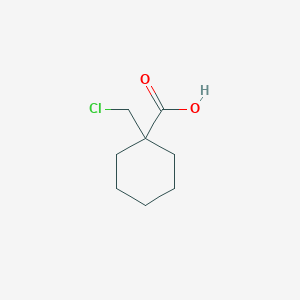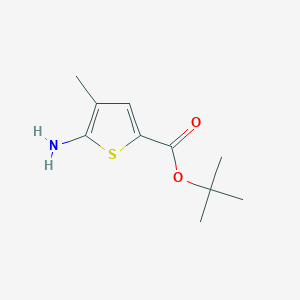![molecular formula C13H17NO6S2 B2666515 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid CAS No. 1396963-71-5](/img/structure/B2666515.png)
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid, also known as 2-DMSBA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a sulfonamide derivative of the benzo[1,4]dioxine ring system and has been found to be a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is a key target for the development of antimicrobial agents, and 2-DMSBA has been found to be a promising lead compound in the development of new and improved antibiotics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid, due to its complex structure, plays a significant role in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential in creating new drugs and materials with unique properties. For instance, the synthesis of penicillamine, a drug used in the treatment of rheumatoid arthritis and Wilson's disease, involves intermediates that share functional groups with this compound, highlighting its relevance in medicinal chemistry (Nanjappan, Ramalingam, Mosberg, & Woodard, 1993). Additionally, its sulfonic acid moiety is a critical feature in synthesizing sulfonated compounds, which are key in developing catalysts, ion exchange resins, and antimicrobial agents (Hazra, Martins, Silva, & Pombeiro, 2015).
Role in Antimicrobial and Antiviral Research
The structural motif of this compound is instrumental in the design of antimicrobial and antiviral agents. Research has shown that compounds derived from it possess significant activity against various pathogens. For example, novel oxadiazoles derived from α-amino acids, which structurally resemble our compound of interest, have shown potential as antiviral agents, particularly against HIV (Syed, Akhtar, Al-Masoudi, Jones, & Hameed, 2011). This underscores the compound's utility in developing new therapeutic agents against infectious diseases.
Applications in Material Science
The unique chemical structure of this compound also finds applications in material science, particularly in the development of novel polymers and materials with specific properties. For instance, sulfonic acid-containing polybenzoxazine, synthesized from similar sulfonylamino acids, has been explored for its use in proton exchange membranes for fuel cells, showcasing the compound's potential in renewable energy technologies (Yao, Yan, Ding, Lu, Dong, Ishida, Litt, & Zhu, 2014).
Catalysis and Organic Synthesis
The sulfonylamino and methylsulfanyl groups present in this compound are valuable for catalysis and organic synthesis. Compounds containing these functional groups have been used as catalysts in various chemical reactions, including the oxidation of cyclohexane, demonstrating the compound's role in facilitating environmentally friendly chemical processes (Hazra, Ribeiro, da Silva, de Castro, & Pombeiro, 2016).
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S2/c1-21-7-4-10(13(15)16)14-22(17,18)9-2-3-11-12(8-9)20-6-5-19-11/h2-3,8,10,14H,4-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBNGVGNHZWMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2666433.png)



![N-[(2,4-dichlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2666437.png)







![N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide](/img/structure/B2666449.png)